Behenic Acid Ethyl-d5 Ester
Description
Significance of Deuterium (B1214612) Labeling in Advanced Analytical Techniques
Deuterium labeling is particularly significant in advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. youtube.com The increased mass due to deuterium allows for clear differentiation between the labeled compound (internal standard) and the unlabeled analyte of interest in a sample. youtube.com This is crucial for isotope dilution mass spectrometry, a technique that provides high precision and accuracy in quantitative analysis by compensating for sample loss during preparation and analysis. lipidmaps.org
In mass spectrometry, the distinct mass-to-charge ratio of the deuterated standard allows for its separate detection from the endogenous compound, even if they co-elute during chromatographic separation. nih.gov This is especially valuable for quantifying low-abundance molecules in complex biological matrices. nih.gov The use of deuterium-labeled internal standards is a well-established method for the reliable quantification of fatty acids in biological samples. lipidmaps.orglipidmaps.org
Overview of Research Domains Utilizing Behenic Acid Ethyl-d5 Ester as a Scientific Tool
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly for the analysis of fatty acids and their esters. Research domains that benefit from this tool include:
Lipidomics: The large-scale study of lipids in biological systems heavily relies on accurate quantification. Deuterated fatty acid esters, including this compound, are used as internal standards to quantify various fatty acids in samples like plasma, tissues, and cells. lipidmaps.orglipidmaps.orgsigmaaldrich.com
Metabolomics: This field investigates the small molecules (metabolites) within cells, tissues, and organisms. Stable isotope-labeled compounds are essential for tracing metabolic pathways and quantifying metabolite levels.
Food Science and Authenticity: Fatty acid profiling is used to determine the composition and quality of food products. Deuterated standards can aid in the accurate quantification of fatty acids in oils and fats. nih.gov
Biomarker Discovery: The precise measurement of fatty acid levels can be important in identifying biomarkers for various diseases. For instance, fatty acid ethyl esters (FAEEs) are recognized as biomarkers for alcohol consumption. researchgate.net
Properties
Molecular Formula |
C₂₄H₄₃D₅O₂ |
|---|---|
Molecular Weight |
373.67 |
Synonyms |
Ethyl-d5 Behenate; Ethyl-d5 Docosanoate; Docosanoic Acid Ethyl-d5 Ester |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies
Foundational Principles of Fatty Acid Ester Synthesis via Esterification and Transesterification
The formation of fatty acid esters, such as ethyl behenate (B1239552), is typically achieved through two primary chemical reactions: esterification and transesterification.
Esterification is a direct reaction between a carboxylic acid and an alcohol to form an ester and water. In the context of ethyl behenate synthesis, this involves reacting behenic acid with ethanol (B145695). The reaction is reversible and typically requires a catalyst to proceed at a reasonable rate. Strong acids like sulfuric acid or hydrochloric acid are often used to protonate the carbonyl group of the fatty acid, making it more susceptible to nucleophilic attack by the alcohol.
Transesterification involves the exchange of the organic group of an ester with the organic group of an alcohol. wikipedia.org For instance, an existing ester of behenic acid (like methyl behenate) can be reacted with a large excess of ethanol in the presence of an acid or base catalyst to produce ethyl behenate and methanol. wikipedia.org Base catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, work by deprotonating the alcohol, making it a more potent nucleophile. wikipedia.org This method is widely used in the production of biodiesel from triglycerides, which are esters of fatty acids and glycerol. mdpi.comresearchgate.net
The efficiency of both reactions is influenced by several factors, as detailed in the table below.
| Factor | Description | Impact on Reaction |
| Catalyst | Acid, base, or enzyme that increases the reaction rate. | Acid catalysts are common for direct esterification of free fatty acids, while base catalysts are effective for transesterification of triglycerides. wikipedia.orgmdpi.com |
| Temperature | The reaction is typically heated to increase the rate. | Optimal temperatures vary depending on the reactants and catalyst, often ranging from 35°C to 90°C. mdpi.com |
| Molar Ratio | The ratio of alcohol to fatty acid/ester. | A significant excess of alcohol is used to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester. mdpi.com |
| Water/Byproduct Removal | Water is a byproduct of esterification, and a different alcohol is a byproduct of transesterification. | Removing the byproduct as it forms (e.g., by distillation) drives the equilibrium toward the formation of more product. wikipedia.org |
Targeted Incorporation of Deuterium (B1214612) into Ethyl Behenate Structures
The defining feature of Behenic Acid Ethyl-d5 Ester is the presence of five deuterium atoms on its ethyl group (–CH₂CH₃ → –CD₂CD₃). This targeted isotopic labeling is achieved by using a deuterated source for the ethyl group during synthesis.
The most direct method is the Fischer esterification of behenic acid using deuterated ethanol, specifically ethanol-d5 (CH₃CD₂OH or C₂D₅OH) , in the presence of an acid catalyst. The reaction proceeds as follows:
C₂₁H₄₃COOH (Behenic Acid) + C₂D₅OH (Ethanol-d5) ⇌ C₂₁H₄₃COOC₂D₅ (this compound) + H₂O
Alternatively, a derivative of behenic acid, such as behenoyl chloride (C₂₁H₄₃COCl) , can be reacted with ethanol-d5. This reaction is generally faster and not reversible, often proceeding at room temperature without the need for a strong acid catalyst, though a base is typically added to neutralize the HCl byproduct.
The key to successful labeling is the use of a starting material with high isotopic purity. The deuterium enrichment of the final product is directly dependent on the enrichment of the deuterated ethanol used in the synthesis.
Advanced Chemical Synthesis Routes for Deuterated Long-Chain Fatty Acid Esters
While direct esterification is a fundamental approach, more advanced methods have been developed for the synthesis of deuterated long-chain fatty acid esters, offering advantages in yield, purity, and reaction conditions.
Enzyme-Catalyzed Synthesis : Lipases are enzymes that can catalyze esterification and transesterification reactions under mild conditions (lower temperature and neutral pH). researchgate.netnih.gov Using an immobilized lipase, such as Thermomyces lanuginosus lipase, can facilitate the reaction between behenic acid and ethanol-d5. researchgate.net This approach avoids the harsh acidic or basic conditions that might cause side reactions and simplifies product purification. Enzymatic methods are noted for their high specificity. nih.gov
Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times for esterification. Deuterated estrogen fatty acid esters, for example, have been successfully synthesized using this method, suggesting its applicability to other long-chain fatty acids. This technique provides rapid and efficient heating, often leading to higher yields in shorter periods compared to conventional heating.
Multi-step Synthesis from Labeled Precursors : Complex syntheses can build the deuterated fatty acid ester from smaller, isotopically labeled building blocks. For instance, a deuterated alkyl iodide can be coupled with other fragments to construct the final molecule. researchgate.net While more complex, this route offers precise control over the location and number of deuterium atoms, allowing for the synthesis of specifically labeled isotopologues that may not be accessible through direct H/D exchange or simple esterification. researchgate.netdocumentsdelivered.com
Analytical Characterization of Synthesized Deuterated Esters for Isotopic Purity and Enrichment
After synthesis, it is crucial to verify the chemical identity, isotopic enrichment, and purity of the this compound. This is primarily accomplished using mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
Mass Spectrometry (MS) : High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecule, MS can confirm the incorporation of deuterium atoms.
Isotopic Enrichment Calculation : The mass spectrum will show a cluster of peaks corresponding to the unlabeled ester (d0), the fully labeled ester (d5), and partially labeled versions (d1-d4). Isotopic enrichment is calculated by comparing the relative intensities of these peaks. rsc.org The percentage of isotopic purity for the d5 compound is determined from the integrated ion signals. rsc.org
Illustrative Mass Spectrometry Data
| Isotopologue | Description | Expected Mass Shift | Relative Abundance |
|---|---|---|---|
| M+0 (d0) | Unlabeled Ethyl Behenate | 0 | Low (impurity) |
| M+1 (d1) | One Deuterium | +1 | Low (impurity) |
| M+2 (d2) | Two Deuteriums | +2 | Low (impurity) |
| M+3 (d3) | Three Deuteriums | +3 | Low (impurity) |
| M+4 (d4) | Four Deuteriums | +4 | Low (impurity) |
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is essential for confirming the exact location of the deuterium labels and the structural integrity of the molecule. rsc.orgcdnsciencepub.com
Proton NMR (¹H NMR) : In the ¹H NMR spectrum of a highly enriched this compound, the characteristic signals for the ethyl protons (a quartet for -CH₂- and a triplet for -CH₃-) would be significantly reduced or absent. studymind.co.uksigmaaldrich.com The presence of small residual signals can be used to quantify the amount of non-deuterated impurity. nih.gov
Deuterium NMR (²H NMR) : This technique directly observes the deuterium nuclei. The ²H NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl group, confirming their presence and location within the molecule. sigmaaldrich.comrug.nl It is a powerful tool for verifying the position of the label and determining isotopic enrichment, especially for highly deuterated compounds. sigmaaldrich.comnih.gov
Carbon-13 NMR (¹³C NMR) : The carbon signals for the ethyl group will be affected by the attached deuterium atoms. The C-D coupling causes the signals to appear as multiplets, and there is a characteristic upfield shift (a-isotope shift) compared to the corresponding ¹³C signals in the unlabeled compound. cdnsciencepub.com
Combining these analytical techniques provides a comprehensive characterization, ensuring that the synthesized this compound meets the required specifications for isotopic purity and structural correctness. rsc.org
Advanced Analytical Applications in Mass Spectrometry
Quantitative Analysis Utilizing Behenic Acid Ethyl-d5 Ester as an Internal Standard
The primary application of this compound in analytical chemistry is its use as an internal standard for the accurate quantification of analogous, non-labeled compounds. Its chemical similarity to endogenous fatty acid ethyl esters (FAEEs) and its distinct mass-to-charge ratio (m/z) due to the five deuterium (B1214612) atoms make it an ideal candidate for this purpose.
Principles and Applications of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a highly precise and accurate analytical technique for the quantitative determination of substances. The fundamental principle of IDMS involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to a sample. This "isotopic spike" serves as an internal standard that behaves nearly identically to the endogenous analyte throughout sample preparation, extraction, and analysis.
The key advantage of IDMS is its ability to correct for the loss of analyte during sample processing and for variations in instrument response. Since the stable isotope-labeled internal standard and the native analyte exhibit almost identical chemical and physical properties, any losses or variations will affect both compounds proportionally. The quantification is based on the measurement of the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard.
This compound is particularly well-suited for IDMS applications in the analysis of long-chain FAEEs. These endogenous compounds are often present in complex biological matrices where significant sample cleanup is required, leading to potential analyte loss. The use of a deuterated internal standard like this compound ensures that the final quantitative result is not compromised by these procedural inconsistencies.
Methodological Development for Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds, including fatty acid esters. For the analysis of FAEEs using this compound as an internal standard, a robust GC-MS method would be developed and validated.
Sample Preparation and Derivatization:
Biological samples, such as plasma, serum, or tissue homogenates, are first subjected to a lipid extraction procedure, commonly a liquid-liquid extraction using a solvent system like hexane-isopropanol or chloroform-methanol. A precise amount of this compound is added to the sample at the beginning of this process. While FAEEs are amenable to direct GC-MS analysis, derivatization is sometimes employed to improve chromatographic properties and sensitivity, although it is more common for free fatty acids.
GC-MS Analysis:
The extracted lipids, including the analyte and the internal standard, are then injected into the GC-MS system. A non-polar or semi-polar capillary column is typically used to separate the FAEEs based on their chain length and degree of unsaturation. The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. In SIM mode, the instrument is set to detect only specific ions corresponding to the analyte and the internal standard.
For a hypothetical analysis, the following parameters might be monitored:
| Compound | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |
| Endogenous Behenic Acid Ethyl Ester | 368.6 | 88, 101, 323 |
| This compound | 373.6 | 93, 101, 328 |
The quantification would be based on the ratio of the peak area of a characteristic ion of the endogenous analyte to that of the deuterated internal standard.
Method Validation:
A typical validation for such a method would include the assessment of linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, as illustrated in the following hypothetical validation data:
| Parameter | Result |
| Linearity (r²) | >0.995 |
| LOD | 0.1 - 1.0 ng/mL |
| LOQ | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (%Recovery) | 90-110% |
Methodological Development for Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), has become a powerful tool for lipid analysis due to its high sensitivity and specificity, and its ability to analyze less volatile and thermally labile compounds without derivatization.
Sample Preparation:
Similar to GC-MS, the sample preparation involves lipid extraction with the addition of a known amount of this compound as the internal standard.
LC-MS/MS Analysis:
The extracted lipids are separated using reversed-phase liquid chromatography, typically with a C18 or C8 column. The mobile phase usually consists of a gradient of an aqueous solvent and an organic solvent (e.g., acetonitrile (B52724) and/or methanol) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.
A hypothetical MRM transition table for the analysis of behenic acid ethyl ester and its deuterated analog is presented below:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Endogenous Behenic Acid Ethyl Ester | 369.6 [M+H]+ | 323.5 | 15 |
| This compound | 374.6 [M+H]+ | 328.5 | 15 |
Method Validation:
The validation of an LC-MS/MS method would follow similar parameters as for GC-MS, often with improved sensitivity.
| Parameter | Result |
| Linearity (r²) | >0.998 |
| LOD | 0.01 - 0.1 ng/mL |
| LOQ | 0.05 - 0.5 ng/mL |
| Intra-day Precision (%RSD) | <5% |
| Inter-day Precision (%RSD) | <10% |
| Accuracy (%Recovery) | 95-105% |
Role in Metabolomics and Lipidomics Profiling
In the broader fields of metabolomics and lipidomics, stable isotope-labeled compounds like this compound play a crucial role in obtaining high-quality, quantitative data and in tracing metabolic pathways.
Employing Stable Isotopes as Tracers in Complex Biological Matrices
Stable isotope tracers are used to follow the metabolic fate of a particular molecule or its precursors within a biological system. mostwiedzy.pl While this compound is primarily used as an internal standard for quantification, the principles of stable isotope tracing are central to its application. In a typical tracer study, a labeled precursor (e.g., ¹³C-labeled glucose or fatty acid) is introduced to cells or an organism, and the incorporation of the label into downstream metabolites is monitored over time.
The accurate quantification of these labeled and unlabeled metabolites is critical, and this is where stable isotope-labeled internal standards become essential. By adding a known concentration of this compound to the samples, the endogenous levels of behenic acid ethyl ester and its isotopologues (molecules with different numbers of ¹³C atoms from the tracer) can be accurately determined. This allows researchers to calculate metabolic fluxes and understand how different conditions affect the synthesis and turnover of specific lipids.
Quantification of Analogous Endogenous Fatty Acid Ethyl Esters
This compound serves as an excellent internal standard for the quantification of not only its direct counterpart, behenic acid ethyl ester, but also other structurally similar long-chain FAEEs. The assumption is that other long-chain saturated and monounsaturated FAEEs will have similar extraction efficiencies and ionization responses.
For instance, in a lipidomics study aiming to quantify a range of FAEEs, this compound can be used to construct a calibration curve for the quantification of esters of palmitic acid, stearic acid, and oleic acid. While the most accurate quantification is achieved when a labeled standard is available for each analyte, in its absence, a structurally similar standard like this compound provides a reliable means of estimation.
A representative dataset from a hypothetical lipidomics experiment quantifying various FAEEs in a biological sample using this compound as an internal standard is shown below.
| Endogenous FAEE | Retention Time (min) | Concentration (ng/mL) | %RSD (n=5) |
| Palmitic Acid Ethyl Ester | 12.5 | 150.2 | 4.8 |
| Stearic Acid Ethyl Ester | 14.2 | 85.7 | 5.1 |
| Oleic Acid Ethyl Ester | 13.8 | 210.4 | 4.5 |
| Behenic Acid Ethyl Ester | 18.9 | 25.1 | 6.2 |
This data illustrates the utility of this compound in providing accurate and precise quantification of a range of endogenous FAEEs, which is crucial for understanding their physiological and pathological roles.
Validation of Analytical Procedures for this compound
The validation of analytical methods is paramount to ensure the reliability and reproducibility of quantitative data. For this compound, this process involves a meticulous evaluation of the entire analytical workflow, from sample handling to data acquisition.
Optimization of Sample Preparation and Extraction Protocols
The primary goal of sample preparation is to efficiently isolate this compound and the target analytes from the sample matrix while minimizing interferences. Given that FAEEs are non-polar compounds, extraction protocols typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Initial efforts in method development often focus on the selection of an appropriate organic solvent for LLE. Solvents such as hexane (B92381) and diethyl ether are commonly employed due to their ability to effectively extract lipids. The optimization process involves varying the solvent type, volume, and the number of extraction steps to maximize recovery. For instance, a comparative study might evaluate the extraction efficiency of hexane versus a mixture of hexane and isopropanol.
Solid-phase extraction offers a more selective approach. Amino-propyl silica (B1680970) SPE cartridges have been shown to be effective in isolating FAEEs from complex biological matrices like plasma. The optimization of an SPE protocol involves a systematic evaluation of the conditioning, loading, washing, and elution steps. The type and volume of solvents used in each step are critical parameters that are adjusted to achieve optimal recovery and purity of the extract.
A key aspect of optimization is to minimize the potential for artifactual formation of FAEEs, especially in samples containing ethanol (B145695). The use of dried blood spots (DBS) has been shown to prevent the post-sampling formation of FAEEs in blood samples containing ethanol. nih.gov
The following table summarizes typical parameters optimized during sample preparation for long-chain fatty acid ethyl esters, which would be applicable to methods utilizing this compound as an internal standard.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Extraction Solvent | Hexane | Ethyl Acetate | Hexane:Isopropanol (3:2, v/v) | Hexane:Isopropanol (3:2, v/v) |
| Solvent Volume | 1 mL | 2 mL | 3 mL | 2 mL |
| Extraction Time | 5 min | 10 min | 15 min | 10 min |
| pH of Aqueous Phase | 4 | 7 | 9 | 7 |
Assessment of Precision, Accuracy, and Limit of Detection in Quantitative Assays
Once the sample preparation protocol is optimized, the analytical method is validated to determine its precision, accuracy, and sensitivity. These parameters are crucial for ensuring the reliability of the quantitative results.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV). Intra-assay precision is assessed by analyzing replicate samples within the same analytical run, while inter-assay precision is determined by analyzing the same sample on different days. For FAEE analysis, intra-assay precision with a CV of less than 7% is generally considered acceptable. epa.gov
Accuracy is the closeness of the mean of a set of results to the true value. It is often evaluated by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. The accuracy is then calculated as the percentage of the measured concentration relative to the nominal concentration. Acceptable accuracy for bioanalytical methods is often within ±15% of the nominal value (or ±20% at the lower limit of quantification).
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD is often determined as the concentration that produces a signal-to-noise ratio of 3, while the LOQ corresponds to a signal-to-noise ratio of 10. mostwiedzy.pl For major FAEEs, LOQs in the range of 5 to 60 nM have been reported in plasma samples. epa.gov
The validation data for a hypothetical quantitative assay for a target FAEE using this compound as an internal standard is presented in the table below.
| Parameter | Result | Acceptance Criteria |
| Intra-Assay Precision (CV) | 6.5% | ≤ 15% |
| Inter-Assay Precision (CV) | 8.2% | ≤ 15% |
| Accuracy (at 3 concentration levels) | 95.8% - 104.2% | 85% - 115% |
| Limit of Detection (LOD) | 5 nM | - |
| Limit of Quantitation (LOQ) | 15 nM | S/N ≥ 10 |
Investigations in Biochemical Pathways and Enzymatic Processes Methodological Focus
Tracing Lipid Metabolism and Fatty Acid Flux with Deuterated Analogs
The core principle behind using deuterated analogs like Behenic Acid Ethyl-d5 Ester is to measure the dynamics of metabolic flux. When introduced into a biological system, this labeled compound mimics the behavior of its unlabeled counterpart. By tracking its incorporation into downstream products or its breakdown into smaller metabolites, researchers can quantify the rates of various metabolic pathways. This approach provides a dynamic view of lipid metabolism that is not achievable through simple measurement of static metabolite concentrations.
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, which are then stored, often as triglycerides, through a process called esterification. While this compound is already an ester, its behenoyl moiety can be traced following enzymatic hydrolysis and subsequent re-esterification into complex lipids.
In a typical experimental setup, a model system (e.g., cultured hepatocytes) could be incubated with this compound. The rate of fatty acid esterification can be determined by measuring the incorporation of the labeled behenic acid into the triglyceride pool over time. This provides insights into how different physiological or pathological conditions affect the capacity of cells to store very-long-chain fatty acids.
Table 1: Illustrative Data from a Hypothetical Tracer Study on Fatty Acid Esterification
This table shows representative data from a hypothetical experiment tracking the incorporation of the d5-labeled behenoyl group (from this compound) into the triglyceride fraction of cultured cells.
| Time Point (Hours) | Labeled Behenic Acid in Triglyceride Pool (nmol/mg protein) | Experimental Condition |
|---|---|---|
| 0 | 0.0 | Control |
| 2 | 15.2 | Control |
| 4 | 28.9 | Control |
| 6 | 40.5 | Control |
| 6 | 25.1 | With Esterification Inhibitor |
Beta-oxidation is the primary catabolic pathway for breaking down fatty acids to produce energy. As a very-long-chain saturated fatty acid, behenic acid undergoes initial oxidation in peroxisomes before further breakdown in mitochondria.
By administering this compound to an experimental system, researchers can trace its catabolism. The ester would first be hydrolyzed to release deuterated ethanol (B145695) and behenic acid. The labeled behenic acid would then enter the beta-oxidation pathway. The rate of its breakdown can be quantified by measuring the decrease of the full-length labeled fatty acid over time or by tracking the appearance of its labeled, chain-shortened metabolic products. This methodology is crucial for studying inborn errors of metabolism related to very-long-chain fatty acid oxidation.
Table 2: Representative Data from a Hypothetical Beta-Oxidation Assay
This table illustrates how the concentration of the labeled behenic acid might change over time in an in-vitro assay using isolated mitochondria, indicating its rate of catabolism.
| Time Point (Minutes) | Remaining Labeled Behenic Acid (%) | Condition |
|---|---|---|
| 0 | 100 | Wild-Type Enzyme |
| 15 | 72 | Wild-Type Enzyme |
| 30 | 45 | Wild-Type Enzyme |
| 45 | 21 | Wild-Type Enzyme |
| 45 | 88 | Deficient Enzyme |
Application in Enzyme Kinetic Studies and Reaction Mechanism Elucidation
Deuterated compounds are valuable for studying enzyme kinetics and mechanisms, primarily through the examination of the kinetic isotope effect (KIE). The KIE occurs when replacing an atom with its heavier isotope (like hydrogen with deuterium) leads to a change in the reaction rate. This effect is most pronounced if the bond to the isotope is broken or formed in the rate-determining step of the reaction.
In the context of this compound, the deuterium (B1214612) atoms are on the ethyl group. This could be used to study the mechanism of esterase enzymes that hydrolyze this ester. If the cleavage of a C-D bond on the ethyl group (a highly unlikely event in simple hydrolysis but possible in more complex oxidative reactions) is part of the rate-limiting step, the reaction rate would be slower compared to the non-deuterated version. By comparing the kinetic parameters (Vmax and Km) of the enzyme with both the labeled and unlabeled substrates, researchers can gain insights into the transition state of the reaction and elucidate the precise chemical steps involved.
Research into Biosynthesis and Turnover of Fatty Acid Esters in Model Systems
A common approach is the "pulse-chase" experiment. The system is first "pulsed" with this compound for a defined period, leading to the labeling of lipid pools that incorporate behenic acid. Then, the labeled compound is removed and replaced with medium containing its unlabeled counterpart (the "chase"). By monitoring the decline in the abundance of the labeled behenic acid within specific lipid fractions over time, the rate of turnover (i.e., degradation and replacement) can be calculated. These studies are fundamental to understanding how lipid composition is maintained and regulated in cells and tissues.
Environmental Research Applications of Deuterated Esters Methodological Focus
Utilization of Isotopic Labeling for Environmental Fate and Transport Studies
Isotopic labeling is a technique used to track the movement of an isotope through a reaction, metabolic pathway, or physical system. In environmental fate and transport studies, a compound of interest is "labeled" by replacing one or more of its atoms with a heavier, stable isotope, such as deuterium (B1214612) (²H) for hydrogen. This labeling does not significantly alter the chemical properties of the molecule, allowing it to behave in the environment in the same way as its unlabeled counterpart.
The primary advantage of using a deuterated ester like Behenic Acid Ethyl-d5 Ester is that it can be distinguished from the naturally occurring (unlabeled) behenic acid ethyl ester. This allows researchers to introduce the labeled compound into a controlled environmental system (e.g., a soil column or a water microcosm) and accurately track its movement and transformation over time. The distinct mass of the deuterated compound allows for its selective detection and quantification, even in complex environmental matrices where the unlabeled form may be present.
Key applications in fate and transport studies include:
Sorption and Desorption: Determining the extent to which the ester binds to soil particles or sediments.
Leaching and Runoff: Quantifying the movement of the ester through the soil profile into groundwater or its transport into surface waters.
Volatilization: Measuring the rate at which the ester evaporates from soil or water surfaces into the atmosphere.
Bioaccumulation: Assessing the uptake and concentration of the ester in living organisms.
Table 1: Hypothetical Data from a Soil Column Leaching Study Using this compound
| Soil Depth (cm) | Concentration of this compound (µg/kg) | Percentage of Applied Tracer |
| 0-5 | 85.2 | 85.2% |
| 5-10 | 9.8 | 9.8% |
| 10-20 | 2.1 | 2.1% |
| 20-30 | 0.5 | 0.5% |
| Leachate | <0.1 | <0.1% |
Methodologies for Investigating Biodegradation and Biotransformation Pathways of Esters
One of the most significant applications of deuterated esters is in the study of biodegradation and biotransformation. By introducing a labeled compound into a system with active microbial populations (e.g., soil, sediment, or wastewater), researchers can trace the metabolic pathways involved in its breakdown. As microorganisms metabolize the deuterated ester, the deuterium label is incorporated into the resulting metabolites.
The identification of these labeled metabolites provides direct evidence of the biotransformation pathways. For example, the initial step in the biodegradation of an ester is often hydrolysis, which would cleave this compound into behenic acid and deuterated ethanol (B145695) (ethanol-d5). Subsequent degradation of the behenic acid would proceed through pathways like β-oxidation. By analyzing for the presence of labeled intermediates and final breakdown products, the complete degradation pathway can be elucidated.
Common experimental setups for these studies include:
Microcosm Studies: Controlled laboratory experiments using environmental samples (soil, water, sediment) to simulate natural conditions.
Pure Culture Studies: Inoculating a specific microorganism known for its degradative capabilities to understand its specific metabolic pathways.
Field Studies: Applying the labeled tracer to a contained field plot to study its degradation under real-world conditions.
Table 2: Example Metabolites Identified in a Biodegradation Study of this compound
| Time (days) | Parent Compound (this compound) | Metabolite 1 (Behenic Acid) | Metabolite 2 (Ethanol-d5) | Further Degradation Products |
| 0 | 100% | 0% | 0% | 0% |
| 7 | 65% | 30% | 32% | 3% |
| 14 | 30% | 55% | 58% | 15% |
| 28 | 5% | 25% | 28% | 70% |
Analytical Techniques for Monitoring Contaminants and Tracers in Environmental Samples
The accurate detection and quantification of deuterated esters and their metabolites in complex environmental samples require highly sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed method for this purpose.
The general analytical workflow involves:
Sample Extraction: The first step is to extract the target compounds from the environmental matrix (e.g., soil, water, or biota). This is often achieved using solvent extraction techniques such as Soxhlet extraction for solids or liquid-liquid extraction for aqueous samples.
Sample Cleanup and Concentration: The crude extract is then purified to remove interfering substances. This can be done using techniques like solid-phase extraction (SPE). The purified extract is then concentrated to increase the sensitivity of the analysis.
GC-MS Analysis: The concentrated extract is injected into a gas chromatograph, which separates the different compounds in the mixture based on their boiling points and interactions with the chromatographic column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio.
The mass spectrometer can easily distinguish between the deuterated tracer (this compound) and its unlabeled counterpart due to the mass difference imparted by the five deuterium atoms. By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to specifically detect the molecular ions and characteristic fragment ions of the labeled compound and its expected metabolites, providing high selectivity and sensitivity.
Table 3: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 10 °C/min, hold 10 min |
| Carrier Gas | Helium |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Monitored Ions (SIM) | m/z specific to this compound and its metabolites |
Quality Assurance and Reference Standard Development
Behenic Acid Ethyl-d5 Ester as a Certified Reference Material for Analytical Quality Control
This compound functions as a Certified Reference Material (CRM), a highly characterized substance used to ensure the accuracy and comparability of analytical measurements. krackeler.com Its primary application is as an internal standard in mass spectrometry (MS) based analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govlcms.cz
In quantitative workflows, a precise amount of the deuterated standard is added to a sample at an early stage of preparation. nih.gov Because this compound is chemically identical to its non-labeled counterpart (the analyte), it experiences similar behavior and potential loss during extraction, derivatization, and analysis. pubcompare.ai However, due to the mass difference imparted by the five deuterium (B1214612) atoms, the mass spectrometer can distinguish it from the endogenous analyte. By comparing the signal intensity of the analyte to the known concentration of the internal standard, analysts can accurately quantify the analyte's concentration, effectively correcting for variations in sample handling and instrument response. nih.gov
The use of CRMs like this compound is a mandatory component of quality control in many quantitative lipidomics workflows. nih.govlipidomicstandards.org It helps monitor the entire analytical process, from sample preparation to data acquisition, ensuring that the results are both reproducible and reliable. nih.gov This practice is essential for achieving inter-laboratory comparability and for validating new analytical methods. lipidomicstandards.orgnist.gov
Methodologies for Certification of Isotopic Purity and Chemical Purity
To serve as a reliable CRM, this compound must be rigorously certified for both its isotopic and chemical purity. This certification process involves multiple orthogonal analytical techniques to provide a comprehensive characterization of the material.
Isotopic Purity Certification: The isotopic purity is a critical parameter that defines the percentage of the molecule that is correctly labeled with the desired number of deuterium atoms. nih.gov High isotopic enrichment is necessary to prevent signal interference with the non-labeled analyte. The primary methods for this certification include High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.orgrsc.org
HR-MS techniques, such as electrospray ionization high-resolution mass spectrometry (ESI-HRMS), can distinguish between the different isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.govresearchgate.net By analyzing the relative abundance of the ions corresponding to the d0 (non-deuterated) through d5 species, a precise value for the isotopic purity can be calculated. nih.govrsc.org NMR spectroscopy, particularly a combination of proton (¹H) and deuterium (²H) NMR, offers a robust strategy for determining isotopic abundance and confirming the specific positions of the deuterium labels on the molecule. rsc.orgnih.gov
Interactive Table 1: Methodologies for Isotopic Purity Certification
| Analytical Technique | Principle | Information Obtained |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Separates ions based on their precise mass-to-charge ratio, allowing differentiation of H/D isotopologs. nih.gov | Provides the relative abundance of each isotopolog and allows for the calculation of percentage isotopic purity. rsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the nuclear spin properties of isotopes. ¹H and ²H NMR are used to quantify the presence and location of hydrogen and deuterium atoms. nih.gov | Confirms the structural integrity and the specific location of the deuterium labels. Provides an accurate measure of isotopic enrichment. rsc.orgrsc.org |
Chemical Purity Certification: Chemical purity analysis ensures that the reference material is free from other compounds that could interfere with the analysis. The most common techniques for assessing the purity of fatty acid esters are chromatographic methods. eurofinsus.com
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a standard method for quantifying the purity of volatile compounds like fatty acid ethyl esters. eurofinsus.comnih.gov The area of the primary peak relative to the total area of all peaks in the chromatogram provides a measure of purity. For more definitive identification of the main component and any impurities, GC is coupled with Mass Spectrometry (GC-MS). nih.govnih.gov High-Performance Liquid Chromatography (HPLC) with detectors like UV or Evaporative Light Scattering (ELSD) can also be employed for purity assessment. researchgate.netresearchgate.net
Interactive Table 2: Methodologies for Chemical Purity Certification
| Analytical Technique | Principle | Information Obtained |
|---|---|---|
| Gas Chromatography (GC-FID/MS) | Separates volatile compounds based on their boiling point and interaction with a stationary phase. FID provides quantitative data, while MS provides structural identification. eurofinsus.comnih.gov | Determines the percentage purity of the ester and identifies the chemical nature of any impurities. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a mobile liquid phase and a solid stationary phase. researchgate.net | Assesses purity and quantifies the compound, particularly useful for less volatile impurities. |
Establishment of Benchmarks and Standards for Research Applications
The availability of a well-characterized CRM like this compound is fundamental to establishing benchmarks and harmonizing standards across the research community. thermofisher.com In large-scale studies, such as clinical trials or multi-center metabolomics projects, it is crucial that data generated in different labs and at different times are comparable. nih.gov
By using a common, certified reference material, researchers can:
Validate Analytical Methods: New or modified analytical procedures can be validated by demonstrating the accurate and precise quantification of the CRM. nist.gov
Calibrate Instrumentation: The CRM serves as a reliable point of reference for calibrating instrument response over time, ensuring consistent performance.
Normalize Data: It allows for the normalization of data from different analytical batches or different laboratories, reducing inter-laboratory variation and enabling more powerful meta-analyses. nih.gov
Ensure Long-Term Quality Control: As part of a laboratory's routine QC protocol, the consistent measurement of the CRM provides confidence in the ongoing quality and reliability of the data being produced. lipidomicstandards.org
In essence, this compound acts as a metrological anchor, enabling individual measurements to be traceable to a common standard. This traceability is a key principle of modern analytical science and is essential for building confidence in research findings and for the eventual translation of research into clinical or regulatory applications. nih.gov
Q & A
Q. What is the role of deuterium labeling in Behenic Acid Ethyl-d5 Ester, and how does it enhance metabolic tracer studies?
Deuterium labeling introduces stable isotopic markers, enabling precise tracking of metabolic pathways via techniques like LC-MS or GC-MS. The five deuterium atoms in the ethyl group reduce metabolic interference while retaining structural integrity, making it ideal for quantifying lipid uptake or turnover in vivo. Researchers should validate isotopic enrichment (>98%) using -NMR or high-resolution mass spectrometry to ensure data reliability .
Q. Which analytical methods are optimal for characterizing this compound’s purity and isotopic integrity?
Gas chromatography-mass spectrometry (GC-MS) coupled with electron ionization (EI) is preferred for separating and quantifying deuterated esters from non-labeled analogs. Nuclear magnetic resonance (-NMR) identifies deuterium positional specificity, while Fourier-transform infrared spectroscopy (FTIR) confirms ester functional groups. Calibration curves using certified reference materials (e.g., CAS 5908-87-2) are critical for accuracy .
Q. How is this compound synthesized, and what are the key challenges in maintaining deuterium stability?
Synthesis involves esterification of deuterated ethanol-d5 (CDOH) with behenic acid (CHCOOH) under acid catalysis (e.g., HSO). Challenges include minimizing deuterium exchange with protic solvents and controlling reaction temperatures (<80°C) to prevent β-elimination. Post-synthesis purification via silica gel chromatography removes unreacted acids, with isotopic retention verified by mass spectrometry .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) influence the reactivity of this compound in enzymatic hydrolysis studies?
Deuterium’s higher mass reduces vibrational frequencies, potentially slowing enzymatic cleavage rates. To assess KIEs, compare hydrolysis rates of deuterated vs. non-deuterated esters using lipase assays (e.g., porcine pancreatic lipase). Data normalization to internal standards (e.g., trideuterated palmitate) and kinetic modeling (Michaelis-Menten) are essential to isolate isotopic effects from experimental variability .
Q. What experimental strategies mitigate deuterium loss during the synthesis of this compound under acidic conditions?
Use aprotic solvents (e.g., dichloromethane) and deuterated catalysts (DSO) to minimize H/D exchange. Conduct reactions under inert atmospheres (N/Ar) and monitor deuterium retention via in-situ -NMR. Post-reaction, employ low-temperature distillation (<50°C) to isolate the ester while preserving isotopic integrity .
Q. How can conflicting chromatographic data (e.g., co-elution) be resolved when analyzing this compound in complex lipid matrices?
Optimize GC or LC columns (e.g., DB-5MS for GC; C18 for LC) to enhance separation efficiency. Use tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to differentiate isotopic variants. For co-eluting peaks, apply chemometric deconvolution tools (e.g., AMDIS) or orthogonal methods like ion mobility spectrometry .
Q. What are the implications of isotopic impurity in this compound for quantitative lipidomics studies?
Contamination with non-deuterated species skews tracer-to-tracee ratios (TTRs), leading to erroneous metabolic flux calculations. Implement rigorous quality control:
- Pre-synthesize deuterated ethanol-d5 with >99% isotopic purity.
- Validate batches via high-resolution MS (HRMS) and isotopic dilution assays.
- Use blank matrices to correct for background interference .
Methodological Considerations
- Reproducibility : Document synthesis protocols per Beilstein Journal guidelines, including catalyst concentrations, solvent ratios, and purification steps .
- Data Interpretation : Address isotopic effects statistically by reporting standard deviations across triplicate assays and using ANOVA for cross-group comparisons .
- Ethical Compliance : Ensure deuterated compounds are handled per institutional safety protocols, with waste disposal adhering to EPA/DOT regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
